3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide
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Overview
Description
3,3-Diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes phenyl groups and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 3,3-diphenylpropanamide with 4-(propylsulfamoyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,3-Diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-3-[4-(propylsulfamoyl)phenyl]propanamide
- 3,3-Diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Uniqueness
3,3-Diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide is unique due to its specific structural features, such as the presence of both phenyl groups and a sulfonamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H26N2O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C24H26N2O3S/c1-2-17-25-30(28,29)22-15-13-21(14-16-22)26-24(27)18-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23,25H,2,17-18H2,1H3,(H,26,27) |
InChI Key |
ZFTFIEYQCYUBFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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